4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]-, typically involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce various substituents onto the indole ring . These methods are favored for their mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- can undergo various chemical reactions, including:
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- is unique due to the presence of the fluoro-substituted indole moiety, which can enhance its biological activity and selectivity . The fluoro group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .
Properties
CAS No. |
1092345-59-9 |
---|---|
Molecular Formula |
C14H15FN2O3 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
4-[[2-(6-fluoroindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15FN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20) |
InChI Key |
FLEYECZUJBJYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.